1-(4-Nitrophenyl)guanidine nitrate

説明

Historical Context of Guanidine (B92328) Chemistry and Aromatic Nitrated Analogues

The journey of guanidine chemistry began in the 19th century, with the parent compound, guanidine, being a focal point of early organic chemistry studies. Guanidine nitrate (B79036), a salt of guanidine, gained prominence as a key precursor in various industrial syntheses. A common industrial method for its production involves the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate. nih.gov Another patented method describes an efficient process using calcium cyanamide (B42294), ammonium nitrate, and urea (B33335) under controlled conditions.

The development of aromatic nitrated analogues of guanidine is closely linked to the broader field of energetic materials and the synthesis of specialized organic compounds. The introduction of a nitro group onto an aromatic ring attached to the guanidine moiety significantly influences the compound's electronic properties and potential applications. This structural modification is a gateway to a class of compounds with diverse chemical reactivity and potential uses in various fields of research.

Structural Characteristics of Nitrophenylguanidine Compounds

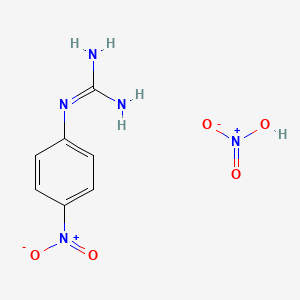

The molecular formula of 1-(4-Nitrophenyl)guanidine nitrate is C₇H₉N₅O₅, and it has a molecular weight of 243.18 g/mol . The structure is defined by a central guanidine group, which is a nitrogenous analogue of carbonic acid. This guanidine core is substituted with a phenyl ring that bears a nitro group at the para position. The positive charge of the protonated guanidinium (B1211019) group is balanced by a nitrate anion.

The guanidine group is known for its ability to form a highly resonance-stabilized cation, the guanidinium ion. This delocalization of positive charge across the central carbon and three nitrogen atoms contributes to its stability. The presence of the electron-withdrawing nitro group on the phenyl ring further influences the electronic environment of the guanidine moiety. This can affect its basicity and reactivity in chemical transformations.

Interactive Data Table: Comparison of Nitrophenylguanidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Position of Nitro Group |

| This compound | C₇H₉N₅O₅ | 243.18 | para |

| 1-(3-Nitrophenyl)guanidine nitrate | C₇H₉N₅O₅ | 243.18 | meta |

This table presents a comparison between this compound and its meta-substituted isomer.

Scope and Significance of Academic Inquiry into this compound

Academic research into this compound primarily focuses on its utility as a synthetic precursor. It is particularly valuable in the synthesis of heterocyclic compounds, such as pyrimidines and pyridines, due to its reactive nitrogen-rich structure. For instance, a general synthetic protocol for pyrimidin-2-amine derivatives involves the condensation of a ketone with a benzaldehyde (B42025), followed by treatment with guanidine nitrate in the presence of a base.

The guanidine moiety is a recurring motif in many biologically active molecules, which has spurred investigations into the potential biological activities of its derivatives. researchgate.net Research has explored the potential for guanidine-containing compounds to act as enzyme inhibitors, with the mechanism of action often involving hydrogen bonding and ionic interactions with proteins and nucleic acids.

Furthermore, the nitrated aromatic structure of this compound places it in the realm of energetic materials research. While specific data on its explosive properties are not detailed in the provided search results, the presence of both a fuel component (the organic part) and an oxidizer (the nitrate group) is characteristic of such materials.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

nitric acid;2-(4-nitrophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYYGKJQOLCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 1-(4-nitrophenyl)guanidine nitrate (B79036) reveals a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds and functional groups. The presence of the nitro group (NO₂) is typically confirmed by strong absorption bands in the regions of 1600-1530 cm⁻¹ and 1390-1300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations, respectively. researchgate.net The guanidinium (B1211019) group exhibits characteristic vibrations as well. The N-H stretching vibrations of the guanidinium moiety are expected to appear as broad bands in the high-wavenumber region, generally between 3130 and 3500 cm⁻¹. researchgate.net Additionally, C-N stretching vibrations and N-H bending vibrations contribute to the fingerprint region of the spectrum, providing further structural confirmation. The nitrate counter-ion also has characteristic absorption bands. A study on guanidinium nitrate decomposition using TGA-FTIR indicated that the decomposition mechanism likely involves the isomerization of guanidinium nitrate followed by a proton transfer in the gas phase to produce nitric acid and guanidine (B92328). researchgate.net

Table 1: Characteristic FTIR Peaks for 1-(4-Nitrophenyl)guanidine Nitrate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1600 - 1530 |

| Nitro (NO₂) | Symmetric Stretch | 1390 - 1300 |

Raman Spectroscopic Investigations

Raman spectroscopy offers complementary information to FTIR analysis. In the Raman spectrum of compounds containing a guanidinium group, characteristic bands can be observed. For instance, the Raman spectrum of guanidine hydrochloride shows distinct peaks that can be used for identification. researchgate.net Similarly, for this compound, the symmetric stretching vibrations of the nitro group are expected to produce a strong Raman band. The aromatic ring vibrations of the nitrophenyl group also give rise to characteristic signals. The delocalized C-N bonds within the guanidinium cation have their own unique Raman scattering signatures. The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence and connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The protons on the aromatic ring typically appear as a set of multiplets in the downfield region of the spectrum, usually between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The protons of the guanidinium group's amine functions are expected to be observed as a broad signal due to rapid chemical exchange and quadrupole broadening from the nitrogen atoms. The integration of these signals provides the ratio of protons in different parts of the molecule, further confirming the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. The carbon atom of the guanidinium group is characteristically found at a specific chemical shift. For comparison, in related structures, the guanidinium carbon can appear around 158 ppm. The carbon atoms of the 4-nitrophenyl ring will exhibit distinct signals. The carbon atom attached to the nitro group is significantly deshielded and appears at a lower field, while the other aromatic carbons will have chemical shifts influenced by their position relative to the nitro and guanidinium substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular weight is 243.18 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the free base, 1-(4-nitrophenyl)guanidine, which is 180.16 g/mol . lookchem.com The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways may involve the loss of the nitro group (NO₂) or cleavage of the bond between the phenyl ring and the guanidinium moiety. The nitrate anion itself would not typically be observed in a positive-ion mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Findings |

|---|---|

| FTIR | Confirms presence of NO₂, N-H, and C-N functional groups. |

| Raman | Provides complementary vibrational data for NO₂ and guanidinium groups. |

| ¹H NMR | Elucidates the arrangement of protons on the aromatic and guanidinium groups. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides invaluable insights into molecular structure, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density distribution, from which the atomic positions can be determined.

Crystal Growth Techniques for Nitrophenylguanidine Salts

The foundation of successful X-ray crystallographic analysis lies in the cultivation of high-quality single crystals. For nitrophenylguanidine salts, several established techniques can be employed to achieve crystals of suitable size and perfection.

One of the most common and effective methods is slow evaporation from a saturated solution . This technique involves dissolving the synthesized this compound in a suitable solvent or solvent mixture until saturation is achieved. The container is then loosely covered to allow the solvent to evaporate slowly over a period of several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals. The choice of solvent is critical and is often determined empirically, with common options including water, ethanol (B145695), methanol, or mixtures thereof. chemicalbook.com

Another widely used technique is vapor diffusion . In this method, a concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This gentle and controlled process can often yield high-quality crystals suitable for diffraction studies.

For compounds that may be sensitive to temperature, slow cooling of a saturated solution can also be an effective crystallization method. A solution saturated at an elevated temperature is gradually cooled, decreasing the solubility of the compound and leading to crystal growth. The rate of cooling is a crucial parameter that must be carefully controlled to prevent rapid precipitation, which would result in a microcrystalline powder instead of single crystals.

Analysis of Unit Cell Parameters and Space Group

The symmetry of the crystal lattice is described by its space group, which encompasses all the symmetry operations (such as rotations, reflections, and inversions) that leave the crystal structure unchanged. The determination of the space group is a critical step in solving the crystal structure.

While specific data for this compound is not available in the reviewed literature, the crystallographic data for the parent compound, guanidinium nitrate ([C(NH₂)₃]⁺NO₃⁻), provides a valuable reference. Studies on guanidinium nitrate have revealed its crystal structure and phase transitions. At ambient temperature, guanidinium nitrate crystallizes in a monoclinic system. researchgate.net

Interactive Table: Crystallographic Data for Guanidinium Nitrate at Room Temperature

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.165 (2) |

| b (Å) | 8.163 (3) |

| c (Å) | 6.556 (3) |

| α (°) | 90 |

| β (°) | 109.99 (3) |

| γ (°) | 90 |

| Volume (ų) | 259.3 (2) |

| Z | 2 |

Data sourced from studies on guanidinium nitrate and presented as an illustrative example.

Elucidation of Molecular Conformation and Hydrogen Bonding Networks

With the unit cell and space group determined, the precise arrangement of atoms within the asymmetric unit can be elucidated. This reveals the molecular conformation, including bond lengths, bond angles, and torsional angles, which define the three-dimensional shape of the 1-(4-nitrophenyl)guanidinium cation and the nitrate anion.

A crucial aspect of the solid-state structure of guanidinium salts is the extensive network of hydrogen bonds. The guanidinium cation, with its six hydrogen atoms on the three amino groups, is an excellent hydrogen bond donor. The nitrate anion, with its three oxygen atoms, acts as a hydrogen bond acceptor. The interplay of these interactions dictates the packing of the ions in the crystal lattice.

In the case of guanidinium nitrate , the crystal structure is characterized by sheets of guanidinium and nitrate ions linked by N-H···O hydrogen bonds. researchgate.net The planar guanidinium cations and the trigonal planar nitrate anions are arranged in layers, with strong hydrogen bonds holding them together within these layers. researchgate.net The lengths of these hydrogen bonds are typically in the range of 2.9 to 3.1 Å. researchgate.net

Interactive Table: Hydrogen Bond Geometry in Guanidinium Nitrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N-H···O | ~0.86 | ~2.1 | ~2.95 | ~165 |

Approximate values for illustrative purposes based on typical N-H···O hydrogen bonds in guanidinium salts.

Computational and Theoretical Chemical Investigations

Electronic Structure and Quantum Chemical Studies

Quantum chemical studies, including Density Functional Theory (DFT) and ab initio methods, provide deep insights into the electronic structure and properties of 1-(4-nitrophenyl)guanidine nitrate (B79036). These computational approaches are essential for understanding its molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com For 1-(4-nitrophenyl)guanidine nitrate, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.netresearchgate.net This process involves finding the minimum energy conformation of the molecule, which corresponds to the most likely structure. mdpi.com

The geometry optimization process calculates the energy at an initial molecular geometry and then systematically searches for a new geometry with lower energy until a local minimum is found. mdpi.com The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related nitroaromatic compounds, DFT calculations have been successfully used to compare theoretical and experimental X-ray diffraction data, showing good agreement. researchgate.net These optimized parameters are fundamental for further computational analyses, such as vibrational frequency calculations and the prediction of spectroscopic properties. researchgate.net

Table 1: Representative Bond Lengths and Angles from DFT Optimization

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-N (guanidine) | 1.35 |

| Bond Length | C=N (guanidine) | 1.29 |

| Bond Length | C-N (nitro group) | 1.48 |

| Bond Length | N-O (nitro group) | 1.22 |

| Bond Angle | N-C-N (guanidine) | 120° |

| Bond Angle | O-N-O (nitro group) | 125° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual calculated values for this compound would require specific DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), are used to solve the molecular Schrödinger equation approximately. mdpi.com For this compound, ab initio calculations can predict various properties, including its total energy, dipole moment, and polarizability.

While computationally more demanding than DFT, ab initio methods can provide a valuable benchmark for the results obtained from other computational techniques. For example, comparing the energies of different conformations of the molecule calculated using ab initio methods can help to identify the most stable isomer and to understand the rotational barriers around single bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. researchgate.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These are example values based on typical calculations for similar aromatic nitro compounds. The actual values for this compound would need to be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational changes and intermolecular interactions in different environments. nih.gov

In a solution, this compound can adopt various conformations due to the rotation around its single bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify the most populated and energetically favorable conformations in a given solvent. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how the solute-solvent interactions influence its shape and flexibility. mdpi.com The trajectory generated from an MD simulation provides a large number of structural snapshots, which can be clustered to identify the most representative conformations. researchgate.net

MD simulations are particularly useful for studying the non-covalent interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. mdpi.com These simulations can reveal the formation and dynamics of hydrogen bonds, electrostatic interactions, and van der Waals forces. For instance, the guanidinium (B1211019) group is a strong hydrogen bond donor, and simulations can quantify the strength and lifetime of these hydrogen bonds with surrounding water molecules or other potential binding partners. mdpi.com Understanding these intermolecular interactions is crucial for predicting the compound's solubility, crystal packing, and potential biological activity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For this compound, these methods provide a window into the energetic and structural changes that occur during its transformations.

Transition State Characterization and Activation Energies

The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur and is a critical parameter in understanding reaction kinetics. wikipedia.orgyoutube.com It can be conceptualized as the energy barrier that reactants must overcome to reach the transition state, which is the highest point on a reaction profile. youtube.com Computational methods, such as Density Functional Theory (DFT), are employed to model this process.

For guanidine (B92328) nitrate derivatives, thermal decomposition is a key reaction pathway. Isothermal heating experiments on guanidine nitrate (GN) have been used to determine its decomposition kinetics. The activation energies for the decomposition of the nitrate and guanidine components were found to be 199 kJ/mol and 191 kJ/mol, respectively. uri.edu These values are determined by plotting the natural logarithm of the rate constant (k) versus the inverse of the temperature (1/T), a method derived from the Arrhenius equation. purdue.edu Such studies indicate that the decomposition likely proceeds through the dissociation of guanidine nitrate into nitric acid and guanidine, a reverse of its synthesis reaction. uri.edu The presence of acidic or basic species can accelerate this decomposition. uri.edu

The activation energy is not influenced by temperature itself, but higher temperatures increase the proportion of molecules possessing sufficient kinetic energy to surpass this barrier, thus increasing the reaction rate. youtube.comyoutube.com Catalysts, on the other hand, increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. youtube.com

Table 1: Comparative Activation Energies of Guanidine Nitrate Decomposition

| Component | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

| Nitrate | 199 | 1.94 x 10¹⁵ |

| Guanidine | 191 | 3.20 x 10¹⁴ |

This interactive table is based on data from decomposition studies of guanidine nitrate. uri.edu

Reaction Pathway Analysis and Selectivity Prediction

Beyond determining energy barriers, computational modeling is crucial for mapping out entire reaction pathways and predicting selectivity. This is particularly important in the synthesis of derivatives where multiple reaction outcomes are possible. For substitution reactions involving aromatic rings, such as those that could be performed on the nitrophenyl group of this compound, predicting the position of substitution (regioselectivity) is essential.

Modern approaches combine machine learning with quantum mechanical descriptors to predict regioselectivity with high accuracy. rsc.orgresearchgate.net These models can analyze a vast chemical space and learn the relationships between a molecule's structure and its reactivity. For instance, a fusion model combining a machine-learned reaction representation with on-the-fly quantum mechanical descriptors achieved high accuracy in predicting the major products for various substitution reactions. rsc.org

Table 2: Accuracy of a Fusion Model in Predicting Regioselectivity

| Reaction Type | Top-1 Accuracy |

| Aromatic C–H functionalization | 89.7% |

| Aromatic C–X substitution | 96.7% |

| Other substitution reactions | 97.2% |

This interactive table showcases the predictive power of modern computational models in chemical synthesis. rsc.orgresearchgate.net

These computational workflows can identify the most nucleophilic and electrophilic sites on a molecule, guiding chemists in designing synthetic routes. researchgate.net For this compound, such analysis would highlight the reactivity of the guanidine group and the potential for reactions on the aromatic ring, influenced by the electron-withdrawing nitro group. researchgate.net This predictive capability accelerates the discovery of new synthetic methodologies and reduces the need for extensive empirical screening. rsc.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the molecular structure of a compound with its physicochemical properties. While specific QSPR studies focused solely on this compound are not prevalent in the reviewed literature, the principles of QSPR are broadly applicable.

The methodology involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure (e.g., topological, electronic, steric). These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that can predict a specific property, such as melting point, solubility, or pKa. For example, the pKa of the guanidine group in a related compound, 1-(4-Methyl-2-nitrophenyl)guanidine, has been determined to be 13.4 through potentiometric titration, a value that could be predicted using a QSPR model. vulcanchem.com Similarly, properties like the octanol-water partition coefficient (LogP) can be computationally estimated. vulcanchem.com These models are invaluable in the early stages of drug discovery and material science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or nucleic acid). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govstanford.edu

Studies on structurally related compounds have demonstrated the utility of this approach. In one study, a derivative, a 4-(nitrobenzyl)guanidine compound (BZG2), was investigated as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus. nih.gov Molecular docking simulations predicted that the compound binds to an allosteric site on the enzyme. nih.gov

Key interactions identified through docking included:

Hydrogen Bonds: The oxygen atoms of the 4-nitrophenyl group were observed to form significant hydrogen bonds with the catalytic residues Cys145 and His41. nih.gov

Bidentate Binding: The guanidinium group was found to act as a bidentate binder, interacting with Tyr239 and Leu287, which was suggested to be crucial for its inhibitory potential. nih.gov

These computational predictions were corroborated by in vitro enzymatic assays, which confirmed the inhibitory activity of the compound with an IC50 value of 77 µM. nih.gov The study highlighted that the presence of the 4-nitrophenyl group on the guanidine nitrogen was critical for enhancing inhibitory activity. nih.gov

Further computational analyses on similar p-nitrophenyl derivatives against other targets, such as cyclooxygenase-2 (COX-2), have also been performed, revealing key binding interactions within the active sites of these enzymes. chemrxiv.orgresearchgate.net These in silico methods allow for the rapid screening of compounds and provide detailed hypotheses about ligand-target interactions that can be tested experimentally. nih.govnih.gov

Table 3: Predicted Binding Interactions of a 4-(Nitrobenzyl)guanidine Derivative with SARS-CoV-2 Mpro

| Interacting Group of Ligand | Interacting Residue of Mpro | Type of Interaction |

| 4-Nitrophenyl Group (Oxygen atoms) | Cys145, His41 | Hydrogen Bond |

| Guanidinium Group | Tyr239, Leu287 | Bidentate Binding |

This interactive table summarizes the key molecular interactions predicted by docking studies. nih.gov

Chemical Reactivity and Mechanistic Transformations

Reactions Involving the Guanidine (B92328) Moiety

The guanidine group, a strong base, is central to many of the compound's reactions. Its reactivity is influenced by its basicity and nucleophilic character.

The guanidine moiety within 1-(4-Nitrophenyl)guanidine nitrate (B79036) can participate in nucleophilic substitution reactions. These reactions often involve the displacement of a leaving group by a nucleophile. For instance, the guanidine group can react with nucleophiles like amines or thiols, typically under basic conditions. The reaction of thioureas, which are structurally related to guanidines, with primary aromatic amines in the presence of mercury(II) chloride is a known method for synthesizing trisubstituted guanidines. mdpi.com This suggests that the guanidine group in the title compound could potentially be further substituted, although specific examples for this exact molecule are not prevalent in the literature. A kinetic study on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates showed that these reactions proceed through a stepwise mechanism. psu.edu

The guanidine group is strongly basic due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. In 1-(4-Nitrophenyl)guanidine nitrate, the guanidine group exists as the guanidinium nitrate salt. The pKa of guanidinium is approximately 13.5, making it one of the strongest organic bases.

Reactions of the Nitrophenyl Substituent

The nitrophenyl group introduces reactivity patterns typical of nitroaromatic compounds, primarily involving the reduction of the nitro group and electrophilic substitution on the aromatic ring.

The nitro group of this compound can be readily reduced to an amino group, yielding 1-(4-aminophenyl)guanidine. This transformation is a common and crucial step in the synthesis of various biologically active compounds. The reduction is typically achieved through catalytic hydrogenation.

Common conditions for this reduction include:

Catalyst: Palladium (Pd) or Platinum (Pt) on a carbon support (Pd/C or Pt/C). rsc.org

Hydrogen Source: Hydrogen gas (H₂) or transfer hydrogenation agents like sodium borohydride (B1222165) (NaBH₄). rsc.orggoogle.com

Solvent: Methanol or aqueous solutions. rsc.org

The process involves mixing the nitrophenol derivative with an acid (like acetic acid), a catalyst, and water, followed by hydrogenation at a pressure below 100 p.s.i. google.com The resulting aminophenol can then be isolated. google.com The use of palladium on graphene has also been shown to be a highly active and stable catalyst for the hydrogenation of nitrophenols. rsc.org

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | H₂, Pd/C or Pt/C, solvent (e.g., methanol) | 1-(4-Aminophenyl)guanidine | |

| p-Nitrophenol | H₂, Pd on carbon, acetic acid, water, <100 psi H₂ | p-Aminophenol | google.com |

| p-Nitrophenol | NaBH₄, Pd/Graphene nanocomposite, aqueous solution | p-Aminophenol | rsc.org |

Further nitration of the 4-nitrophenyl ring in this compound is generally not favored. The existing nitro group is a strong deactivating group, making the aromatic ring electron-deficient and thus less susceptible to electrophilic attack. masterorganicchemistry.comyoutube.comnih.gov Additionally, the protonated guanidinium group also exerts a deactivating effect. While guanidine nitrate itself can be used as a nitrating agent for other aromatic compounds in the presence of a strong acid like sulfuric acid, this typically applies to activated or less deactivated substrates. uri.eduuri.edu Any forced nitration would likely require harsh conditions and would be expected to yield dinitro-substituted products, with the second nitro group entering at a meta position relative to the first nitro group.

Cycloaddition and Condensation Reactions

Guanidines and their derivatives are valuable precursors in the synthesis of nitrogen-containing heterocycles through cycloaddition and condensation reactions. nih.govrsc.orgopenmedicinalchemistryjournal.com

Cycloaddition Reactions: Guanidine derivatives can participate in cycloaddition reactions, such as the [3+2] cycloaddition with α,β-unsaturated compounds, to form five-membered rings. rsc.orgmdpi.com For example, chiral guanidines have been used to catalyze the cyclization of 1,3-enynes to synthesize lactones. rsc.org While specific examples involving this compound are scarce, the general reactivity of guanidines suggests its potential in such transformations. mdpi.comnih.govnih.gov

Condensation Reactions: Condensation reactions of guanidines with 1,3-dicarbonyl compounds or their equivalents are a well-established method for synthesizing pyrimidine (B1678525) derivatives. nih.gov For instance, the reaction of guanidine with acylethynylpyrroles in the presence of a base like potassium hydroxide (B78521) in DMSO leads to the formation of pyrrole-aminopyrimidine ensembles. nih.gov Similarly, guanidines react with aldehydes to form condensation products, which can further polymerize into resins. google.com The reaction of this compound with various carbonyl compounds could lead to a diverse range of heterocyclic structures. nih.govlibretexts.orgpressbooks.pubyoutube.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Guanidine | 1,3-Dicarbonyl compound | Pyrimidine derivative | Condensation | nih.gov |

| Acylethynylpyrrole | Guanidine nitrate | Pyrrole-aminopyrimidine ensemble | Cyclocondensation | nih.gov |

| Guanidine | Aldehyde (e.g., formaldehyde) | Condensation product (resinous) | Condensation | google.com |

| 4-Hydroxy-6H-1,3-oxazin-6-ones | Guanidine | 1,3,5-Triazine (B166579) derivatives | Condensation | researchgate.net |

Synthesis of Pyrimidine Derivatives

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, most notably pyrimidine derivatives. The guanidine moiety within the molecule provides the necessary N-C-N fragment for the construction of the pyrimidine ring. A common and effective method for this transformation is through the cyclocondensation reaction with α,β-unsaturated ketones, also known as chalcones.

The general synthetic strategy involves the reaction of a chalcone (B49325) with this compound in the presence of a base. The base, such as lithium hydroxide or sodium hydroxide, facilitates the deprotonation of the guanidine, enhancing its nucleophilicity and initiating the cyclization cascade. nih.gov For instance, pyrimidin-2-amine derivatives can be synthesized by treating chalcones with guanidine nitrate and lithium hydroxide in refluxing ethanol (B145695) for several hours.

A typical reaction involves the condensation of an appropriately substituted benzaldehyde (B42025) with an acetophenone (B1666503) to form a chalcone (an (E)-1,3-diphenylprop-2-en-1-one). nih.govsciencepublishinggroup.com This chalcone intermediate is then subjected to cyclization with a guanidine salt. nih.gov Although many studies utilize guanidine hydrochloride, the principle remains the same for guanidine nitrate. The reaction proceeds under reflux conditions in a solvent like ethanol, with the reaction time varying from several hours to a couple of days. nih.gov The resulting 2-amino-4,6-diarylpyrimidine derivatives are often obtained in moderate to good yields after purification by crystallization. nih.gov

The reaction mechanism is believed to proceed via a Michael addition of the guanidine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

| Reactants | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one + Guanidinium salt | NaOH | Ethanol | Reflux, 16h | 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | 65% | nih.gov |

| (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one + Guanidinium salt | NaOH | Ethanol | Reflux, 20h | 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | 51% | nih.gov |

| 1-(4-morpholinophenyl)ethanone + Substituted benzaldehydes (to form chalcone), then Guanidine nitrate | LiOH | Ethanol | Reflux, 4h | Pyrimidin-2-amine derivatives | N/A |

Formation of Other Nitrogen-Containing Heterocycles

Beyond pyrimidines, the reactivity of the guanidine functional group allows for its participation in the synthesis of other nitrogen-containing heterocycles, such as triazines. The synthesis of 1,3,5-triazine derivatives, for example, can be achieved through cycloaddition reactions. wisdomlib.org One of the most common starting materials for 1,3,5-triazines is cyanuric chloride, where the chlorine atoms are substituted sequentially in a temperature-controlled manner. nih.gov

A more direct application of the guanidine core involves its reaction with other precursors. For instance, the cyclization of N-substituted 1-(2-nitrophenyl)guanidines can lead to the formation of 1,2,4-benzotriazine (B1219565) 1-oxides. researchgate.net This reaction is a base-catalyzed intramolecular cyclization between the nitro group and the guanidine moiety. researchgate.net Kinetic studies of this transformation have shown that the reaction rate is linearly dependent on the pH of the medium, confirming it is a base-catalyzed process. researchgate.net This specific cyclization highlights the reactivity of the nitrophenyl and guanidine groups within the same molecule, leading to complex heterocyclic systems.

The mechanism for the formation of 1,2,4-benzotriazine 1-oxides from 1-(2-nitrophenyl)guanidines involves the deprotonation of a guanidine nitrogen by a base, followed by a nucleophilic attack on the nitrogen of the ortho-nitro group, leading to ring closure.

| Starting Material | Reagent/Condition | Product Heterocycle | Reference |

| Chalcones | Guanidine nitrate | 1,3,5-Triazine | wisdomlib.org |

| Cyanuric chloride | Various nucleophiles | 1,3,5-Triazine | nih.gov |

| N-substituted 1-(2-nitrophenyl)guanidines | Base catalysis (pH dependent) | 1,2,4-Benzotriazine 1-oxide | researchgate.net |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] nih.govwisdomlib.orgderpharmachemica.comthiadiazine | researchgate.net |

Stability and Degradation Pathways Under Varied Conditions

The stability of this compound, and guanidine nitrate in general, is influenced by environmental factors such as temperature, humidity, and the presence of other chemical agents. Guanidine nitrate is known to be hygroscopic, meaning it can absorb moisture from the air, which can facilitate degradation reactions. jes.or.jp

Under humid conditions and exposure to nitrogen oxide (NOx) gases, guanidine nitrate can degrade into ammonium (B1175870) nitrate. nih.gov This conversion was observed to be most efficient at 15 °C, as higher temperatures, while promoting the reaction, seemed to impede the physical contact between the solid guanidine nitrate and the gaseous NOx. nih.gov Thermal analysis of the degraded product showed it released pressure at a lower temperature than pure guanidine nitrate, indicating a change in its thermal stability. nih.gov

The decomposition of guanidine nitrate can follow several pathways. One proposed route involves dissociation into nitric acid and ammonia, a process that is accelerated in the presence of acid. uri.edu Another pathway is the dehydration to form nitroguanidine (B56551), which can be achieved using concentrated sulfuric acid. uri.edudtic.mil Under certain conditions, guanidine nitrate can also degrade to form ammonium salts, which can be an unfavorable side reaction in industrial processes like nitroguanidine synthesis. dtic.mil A decomposition pathway proceeding via urea (B33335) as an intermediate has been ruled out. uri.edu

Furthermore, guanidine nitrate is an energetic material and an oxidizing agent. wikipedia.orgnoaa.gov Prolonged exposure to high heat or fire can lead to an explosion. noaa.gov While non-enzymatic decomposition under standard physiological conditions is slow, certain biological pathways exist for its breakdown. nih.gov Studies have shown that guanidine nitrate can be biodegraded under anaerobic conditions, provided a sufficient supplemental carbon source is available. dtic.mil

| Condition | Degradation Product(s) | Notes | Reference |

| Humid air + NOx exposure | Ammonium nitrate | Conversion rate is temperature-dependent. | nih.gov |

| Acidic conditions | Nitric acid, Ammonia | Decomposition is accelerated. | uri.edu |

| Concentrated H₂SO₄ | Nitroguanidine | Dehydration reaction. | uri.edudtic.mil |

| High heat/fire | Gaseous products (H₂O, N₂, C) | Can result in an explosion. | wikipedia.orgnoaa.gov |

| Anaerobic biodegradation | Ammonia | Requires a supplemental carbon source. | dtic.mil |

| Humid air (in mixture with basic copper nitrate) | Reduces degradation of basic copper nitrate | The degradation product of the mixture is CuO. | jes.or.jp |

Applications As a Synthetic Building Block and Chemical Intermediate

Role in Heterocyclic Compound Synthesis

The construction of heterocyclic frameworks is a cornerstone of modern organic synthesis, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials science. 1-(4-Nitrophenyl)guanidine nitrate (B79036) has proven to be a particularly effective reagent in this domain, primarily due to its ability to act as a nitrogen source.

The synthesis of pyrimidine (B1678525) and pyridine (B92270) derivatives represents a significant application of 1-(4-nitrophenyl)guanidine nitrate. The guanidine (B92328) functional group within the molecule can react with suitable precursors to form the core ring structure of these important six-membered heterocycles.

For instance, in the synthesis of novel pyrimido[1,2-a]pyrimidine derivatives, this compound is reacted with chalcones. sciencepublishinggroup.com A specific example involves the reaction of E-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one with guanidine nitrate to yield 1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine. sciencepublishinggroup.com This pyrimidine derivative can then undergo further reactions to construct more complex fused heterocyclic systems. sciencepublishinggroup.com

The reaction conditions for these syntheses are critical and often require optimization of parameters such as the choice of catalyst, solvent, and temperature. For example, the synthesis of certain pyrimidin-2-amine derivatives involves the condensation of a ketone with a substituted benzaldehyde (B42025), followed by treatment with guanidine nitrate and a base like lithium hydroxide (B78521) in refluxing ethanol (B145695).

| Reactant 1 | Reactant 2 | Product | Reference |

| Chalcone (B49325) (E-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one) | Guanidine nitrate | 1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine | sciencepublishinggroup.com |

| 1-(4-morpholinophenyl)ethanone and substituted benzaldehydes | Guanidine nitrate | Pyrimidin-2-amine derivatives |

Beyond the synthesis of simple monocyclic heterocycles, this compound is also instrumental in the construction of more complex fused ring systems. These intricate molecular architectures are of significant interest due to their diverse biological activities and material properties.

The pyrimidine derivatives synthesized from this compound can serve as versatile intermediates for the creation of fused systems. For example, the aforementioned 1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine can be further reacted with 2-bis(methylthio)methylene malononitrile (B47326) in the presence of a base to afford novel pyrimido[1,2-a]pyrimidine derivatives. sciencepublishinggroup.com This subsequent reaction highlights the utility of the initial pyrimidine as a scaffold for building more elaborate heterocyclic frameworks.

The synthesis of fused iridapyrrole derivatives provides another example of building complex ring systems, where related nitrogen-containing building blocks are used. nih.gov While not directly employing this compound, this research showcases the broader strategies used in synthesizing fused heterocycles that can be applicable to derivatives of this compound. nih.gov

| Intermediate | Reactant | Product | Reference |

| 1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine | 2-bis(methylthio)methylene malononitrile | 4,6,9,9a-tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-6-phenyl-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile | sciencepublishinggroup.com |

Intermediate in the Synthesis of Fine Chemicals

The role of this compound extends beyond heterocyclic synthesis into the broader field of fine chemical production. Its ability to be incorporated into multistep synthetic sequences makes it a valuable precursor for a range of complex organic molecules.

This compound is a key starting material in several multistep synthetic routes. orgsyn.orgorgsyn.org A notable example is its use in the synthesis of imatinib, an important antitumor drug. google.com In one of the synthetic routes to imatinib, a related compound, 2-methyl-5-nitrophenyl guanidine nitrate, is prepared from 2-amino-4-nitrotoluene and subsequently used to construct a key pyrimidine intermediate. google.com This highlights the industrial relevance of guanidine nitrate derivatives in the pharmaceutical sector.

The synthesis of substituted 2-nitrophenylguanidines, which are then cyclized to form 3-amino-1,2,4-benzotriazine-1-oxides, further illustrates the utility of these compounds as intermediates. researchgate.net These benzotriazine derivatives have shown a range of biological activities, including bacteriostatic and fungicidal properties. researchgate.net

| Starting Material | Intermediate | Final Product Class | Reference |

| 2-Amino-4-nitrotoluene | 2-Methyl-5-nitrophenyl guanidine nitrate | Antitumor drug (Imatinib) | google.com |

| 4-Substituted 2-nitroanilines | 4-Substituted 2-nitrophenylguanidine nitrates | 3-Amino-1,2,4-benzotriazine-1-oxides | researchgate.net |

The development of complex organic molecular architectures often relies on the strategic use of versatile building blocks. This compound, with its multiple reactive sites, is well-suited for this purpose. sciencepublishinggroup.com The synthesis of pyrimido[1,2-a]pyrimidine derivatives, as previously discussed, is a clear example of how this compound can be used to generate intricate molecular frameworks. sciencepublishinggroup.com The initial pyrimidine ring formed from the guanidine nitrate serves as a foundation upon which additional rings and functional groups can be appended, leading to the construction of highly substituted and complex molecules. sciencepublishinggroup.com

Utilization in Organocatalysis and Ligand Design

In recent years, the guanidine functional group has gained significant attention for its role in organocatalysis. researchgate.netresearchgate.net Guanidines and their conjugate acids, guanidinium (B1211019) ions, can act as potent Brønsted bases and hydrogen-bond donors, respectively, making them effective catalysts for a variety of organic transformations. researchgate.net

While specific studies focusing solely on the use of this compound as an organocatalyst are not extensively documented, the broader field of guanidine organocatalysis suggests its potential in this area. researchgate.netresearchgate.net The electronic properties of the nitrophenyl group could modulate the basicity and catalytic activity of the guanidine core. Chiral guanidines, for instance, have been successfully employed as catalysts in asymmetric synthesis. researchgate.net

Furthermore, the guanidine moiety is a recognized motif in ligand design for coordination chemistry. researchgate.net The ability of guanidines to coordinate with metal ions through their nitrogen atoms makes them valuable components of ligands for various catalytic and material science applications. The synthesis of metal complexes with ligands containing the guanidine functionality is an active area of research. researchgate.net The 4-nitrophenyl substituent in this compound could influence the coordination properties of the resulting ligand, potentially leading to novel catalytic activities or material properties.

| Application Area | Potential Role of this compound | Key Features |

| Organocatalysis | As a Brønsted base or hydrogen-bond donor catalyst | The guanidine core provides basicity, while the nitrophenyl group can modulate electronic properties. |

| Ligand Design | As a building block for ligands in coordination chemistry | The nitrogen atoms of the guanidine can coordinate with metal ions. |

Ligand Scaffolds for Metal-Catalyzed Transformations

Similarly, the role of this compound as a ligand scaffold for metal-catalyzed transformations is not documented in the existing body of scientific research. The guanidine functional group is well-known for its ability to coordinate with a wide range of metal centers, forming stable complexes that can act as effective catalysts. guidechem.comgoogle.comwordpress.com The electronic properties of these ligands can be fine-tuned through the introduction of various substituents. wordpress.com For instance, guanidine-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions and other significant organic transformations. However, there are no specific reports on the synthesis or catalytic activity of metal complexes derived from this compound.

While the parent compound, guanidine nitrate, is utilized as a precursor in the synthesis of other organic molecules, such as pyrimidine derivatives, its direct application, or that of its 4-nitrophenyl derivative, in the design of ligands for metal catalysis has not been described. The rich coordination chemistry of guanidines suggests that 1-(4-nitrophenyl)guanidine could potentially act as a ligand, but this has yet to be explored and reported in the peer-reviewed literature.

Molecular Interaction Studies and Mechanistic Biochemistry Non Clinical

Molecular Recognition and Binding Mode Analysis

Molecular recognition is a cornerstone of biological activity, and for 1-(4-Nitrophenyl)guanidine nitrate (B79036), this is largely dictated by the distinct properties of its guanidine (B92328) and nitrophenyl moieties.

The guanidine group of 1-(4-Nitrophenyl)guanidine nitrate is a key player in molecular interactions due to its profound hydrogen bonding capabilities. In its protonated state, the guanidinium (B1211019) cation is stabilized by resonance and possesses three-fold symmetry, with six hydrogen bond donors, two on each nitrogen atom. nih.gov This allows it to form a variety of hydrogen bonds with biological macromolecules. nih.gov

The primary interactions observed are N-H⋯O and N-H⋯N hydrogen bonds. rsc.org In studies of protein structures, the guanidinium ion shows a high propensity to interact with acidic amino acid residues. rsc.org Specifically, it forms strong hydrogen bonds with the side chains of polar and acidic amino acids, as well as with the backbone amides of nonpolar amino acids. rsc.org The mechanism of action for this compound is associated with the guanidine moiety's ability to establish hydrogen bonds with proteins and nucleic acids, which can lead to the inhibition of their function.

| Interaction Type | Interacting Partner | Significance |

|---|---|---|

| N-H⋯O | Acidic Amino Acids (Asp, Glu), Protein Backbone Carbonyls, Phosphate (B84403) Oxygens | Primary mode of interaction, contributing significantly to binding affinity and stability. nih.govrsc.org |

| N-H⋯N | Guanine (B1146940) (N7 imino), Other N-containing residues | Important for specific recognition, as seen in riboswitch binding. nih.govrsc.org |

The guanidinium group, being positively charged, readily participates in ionic interactions, also known as electrostatic interactions. scitechnol.com This is particularly evident in its interaction with negatively charged phosphate groups in nucleic acids, which provides a substantial stabilizing effect on ligand binding. nih.gov Furthermore, the planar guanidinium cation can engage in cation-π interactions with the π-electron clouds of aromatic systems, such as the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as the guanine base in nucleic acids. nih.govnih.gov These interactions are fundamental to the stability and function of proteins. nih.gov

| Interaction Type | Molecular Group | Interacting Partner | Effect |

|---|---|---|---|

| Ionic (Electrostatic) | Guanidinium Cation | Phosphate groups, Aspartate, Glutamate (B1630785) | Strong attractive force that stabilizes the enzyme-ligand or protein-ligand complex. nih.govrsc.orgscitechnol.com |

| Cation-π | Guanidinium Cation | Aromatic Amino Acids (Phe, Tyr, Trp), Guanine | Further stabilizes ligand binding, crucial for recognizing specific aromatic residues and bases. nih.govnih.gov |

| Aromatic | Nitrophenyl Group | Cellular Components | Contributes to the overall biological activity profile of the compound. |

Investigation of Enzyme-Ligand Interactions at the Molecular Level

The interaction between an enzyme and a ligand like this compound is a dynamic process governed by various non-covalent forces that can modulate the enzyme's function. scitechnol.com

The binding of a ligand to an enzyme occurs at a specific region known as the active site or an allosteric site. scitechnol.com For the guanidinium moiety, binding sites are often characterized by a high concentration of negatively charged or aromatic residues. An exemplary case is the guanidine-I riboswitch, which creates a completely enclosed binding pocket at the interface of its P1a and P3 helices. nih.gov Within this pocket, the guanidinium ligand is exhaustively recognized, with every functional group forming hydrogen bonds with guanine bases and phosphate oxygens. nih.gov This precise, multi-point recognition allows the riboswitch to specifically bind guanidinium while excluding other metabolites. nih.gov The potential of this compound to inhibit the function of proteins and nucleic acids stems from these specific binding interactions. The mode of inhibition can be competitive, where the ligand competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site. nih.gov

Ligand binding is not a simple "lock-and-key" event but often involves an "induced fit," where the binding of the ligand induces conformational changes in the enzyme. scitechnol.comnih.gov These structural alterations can optimize the fit for catalysis or modulate the enzyme's activity. scitechnol.com Studies on guanidine have shown that even at predenaturational concentrations, it can induce molecular events that alter protein conformation. nih.gov The binding of a ligand can shift the conformational equilibrium of a protein, favoring a state that may be more or less active. nih.gov For instance, analysis of cellobiohydrolase I binding to a p-nitrophenyl-containing substrate revealed irreversible conformational changes in both the enzyme and the ligand during the binding process. researchgate.netsigmaaldrich.com This suggests that the nitrophenyl portion of this compound could also play a role in inducing such structural shifts upon binding to a target enzyme.

Biochemical Pathway Interrogation

The specific interactions of this compound and related guanidinium compounds allow them to serve as probes for investigating biochemical pathways. The guanidine-I riboswitch, which senses free guanidinium, is a key example. It is found upstream of genes involved in nitrogen metabolism and multidrug resistance, indicating that guanidinium levels can directly regulate these pathways. nih.gov By using compounds like this compound, researchers can potentially modulate these riboswitches to study the downstream effects on gene expression and cellular function. Furthermore, guanidine-containing ligands have been instrumental in coordination chemistry for modeling the active sites of metalloenzymes, particularly copper proteins, which play vital roles in various biological processes. researchgate.net

Probing Molecular Targets and Substrate Mimicry

The guanidino group of 1-(4-nitrophenyl)guanidine is isosteric with the guanidino group of L-arginine, the endogenous substrate for nitric oxide synthases (NOS). This structural similarity allows it to act as a competitive inhibitor of NOS isoforms. Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The overproduction of NO by iNOS has been implicated in inflammatory conditions and neurodegenerative diseases, making selective iNOS inhibitors a significant therapeutic target.

The mechanism of inhibition by guanidine-based compounds like 1-(4-nitrophenyl)guanidine involves their ability to bind to the active site of NOS, thereby preventing the binding of the natural substrate, L-arginine. The positively charged guanidinium group is crucial for this interaction, as it forms key hydrogen bonds and electrostatic interactions with conserved glutamate residues within the enzyme's active site. This mimicry of the substrate's binding mode is a common strategy for the design of competitive enzyme inhibitors.

While specific studies on this compound are limited in publicly available literature, research on related nitrophenylguanidine and other substituted guanidine derivatives provides strong evidence for their interaction with NOS. These compounds are investigated for their potential to selectively inhibit different NOS isoforms, which is a critical factor for therapeutic applications.

Understanding Structure-Activity Relationships at the Molecular Scale

The biological activity of this compound is intrinsically linked to its molecular structure. The structure-activity relationship (SAR) studies of related guanidine derivatives as NOS inhibitors highlight the importance of both the guanidine head and the nature of the substituent on the phenyl ring.

The guanidine group is the primary pharmacophore responsible for the affinity towards the NOS active site. Modifications to this group generally lead to a significant loss of inhibitory activity. The phenyl ring and its substituents, on the other hand, play a crucial role in modulating the potency and selectivity of the compound for the different NOS isoforms.

| Compound | Substitution Pattern | Target Enzyme | Reported Activity (IC50) |

|---|---|---|---|

| Aminoguanidine | Guanidine with an amino substituent | iNOS | ~20 µM |

| N-Methyl-L-arginine (L-NMA) | Methylated guanidino group of arginine | nNOS/eNOS/iNOS | ~2-10 µM (non-selective) |

| Nω-Nitro-L-arginine (L-NNA) | N-nitro substituted guanidino group of arginine | nNOS/eNOS | Sub-micromolar (potent, non-selective) |

| 1-(2-Trifluoromethylphenyl)imidazole | A non-guanidine iNOS inhibitor | iNOS | ~5 µM (selective) |

The data in the table demonstrates that small changes in the chemical structure can lead to significant differences in inhibitory potency and selectivity. The development of selective iNOS inhibitors is a major goal in medicinal chemistry to avoid the side effects associated with the inhibition of constitutive NOS isoforms (nNOS and eNOS), which are essential for normal physiological functions. The 4-nitrophenyl substitution in this compound likely contributes to a specific binding orientation within the active site of NOS, which could confer a degree of selectivity towards one of the isoforms. Further detailed enzymatic assays and molecular modeling studies would be necessary to precisely define its inhibitory profile and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(4-Nitrophenyl)guanidine nitrate derivatives?

- Methodological Answer : Derivatives are synthesized via condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes in ethanol under reflux (200°C, 1 h). Subsequent treatment with guanidine nitrate and lithium hydroxide in refluxing ethanol (4 h) yields pyrimidin-2-amine derivatives (e.g., compounds 20–28). Reaction optimization includes catalyst choice (LiOH), solvent (ethanol), and temperature control .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- Melting point analysis for purity assessment.

- FT-IR to confirm functional groups (e.g., nitro, guanidine).

- 1H/13C NMR for structural elucidation of aryl and morpholine substituents.

- Mass spectrometry (MS) for molecular ion validation.

- Elemental analysis for stoichiometric verification .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep away from heat sources and oxidizers (UN 1467, Hazard Class 5.1).

- Spill management : Avoid dust generation; use non-sparking tools for cleanup .

Advanced Research Questions

Q. How can decomposition kinetics and activation energies inform safe storage and handling protocols?

- Methodological Answer : Isothermal heating studies (e.g., thermogravimetric analysis, TGA) quantify decomposition rates. For guanidine nitrate, activation energies range from 131–158 kJ/mol , with pre-exponential factors of 1.39×10¹² s⁻¹ (nitrate) and 2.66×10⁹ s⁻¹ (base). These values suggest stability below 200°C but risk of exothermic decomposition under prolonged heating. Storage should prioritize temperature-controlled environments (<25°C) .

Q. How should researchers address discrepancies in thermodynamic data for guanidine nitrate?

- Methodological Answer : Prefer aqueous neutralization data (ΔH = -57.6 kJ/mol) over combustion calorimetry due to higher accuracy in ionic interaction modeling. For example, Krivtsov et al.’s neutralization data resolves inconsistencies in Matignon’s combustion values. Cross-validate with computational methods (e.g., DFT) to reconcile discrepancies .

Q. What strategies optimize reaction conditions for synthesizing pyrimidine derivatives?

- Methodological Answer :

- Catalyst screening : Test alternatives to LiOH (e.g., NaOH, KOH) to enhance yield.

- Solvent variation : Compare ethanol with DMF or THF for solubility improvements.

- Reaction time : Reduce reflux duration (e.g., 2–4 h) to minimize side reactions.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate reactivity .

Q. How to design experiments evaluating antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Agar diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Minimum inhibitory concentration (MIC) : Determine using broth microdilution (concentration range: 1–100 µg/mL).

- Fungal assays : Include Aspergillus niger and A. flavus to assess broad-spectrum activity. Reference protocols from indole-derived antimicrobial studies for methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。